molecular formula C8H14N4 B1482733 3-Azido-1-cyclopentylazetidine CAS No. 1331737-03-1

3-Azido-1-cyclopentylazetidine

Cat. No.: B1482733
CAS No.: 1331737-03-1
M. Wt: 166.22 g/mol
InChI Key: BYHTWIMHPRUIKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azido-1-cyclopentylazetidine is a useful research compound. Its molecular formula is C8H14N4 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Azido Compounds

Azido compounds have been extensively studied for their utility in synthesizing novel derivatives with potential therapeutic applications. For example, the synthesis of fluorescent 1,2,3-triazole derivatives of 3'-deoxy-3-azidothymidine (AZT) demonstrates the integration of azido functions in drug design, leveraging click chemistry for creating compounds with enhanced properties, such as fluorescence for biological imaging (Szafrański et al., 2015).

Antiviral Activity

Azido nucleosides, such as AZT, have shown potent antiviral activity, particularly against HIV. The mechanism involves inhibition of viral reverse transcriptase, highlighting the therapeutic potential of azido compounds in treating viral infections (Sluis-Cremer et al., 2009). Such studies underscore the significance of azido functionalities in developing antiretroviral drugs.

Drug-Drug Interactions and Binding Sites

Research into the interactions between azido compounds and proteins, such as human serum albumin (HSA), sheds light on drug distribution and the impact of drug-drug interactions in multi-drug therapies. This is crucial for understanding the pharmacokinetics and pharmacodynamics of drugs containing azido groups (Zhu et al., 2008).

Metabolic Effects and Toxicity

The cytotoxic effects of azido compounds, including their impact on cellular proliferation and metabolic enzyme activity, are critical areas of research. Understanding these effects is essential for assessing the safety and therapeutic index of azido-containing drugs (Collier et al., 2003).

Properties

IUPAC Name

3-azido-1-cyclopentylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c9-11-10-7-5-12(6-7)8-3-1-2-4-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHTWIMHPRUIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.